molecular formula C15H22N2 B2815677 4-Phenyl-4-(pyrrolidin-1-yl)piperidine CAS No. 3543-21-3

4-Phenyl-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B2815677
CAS No.: 3543-21-3
M. Wt: 230.355
InChI Key: CELGPXSFFNRYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a compound that features a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is also used in the synthesis of Monensin A esters as antibiotics .


Synthesis Analysis

The synthesis of this compound involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C15H22N2/c1-2-6-14 (7-3-1)15 (8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 .


Chemical Reactions Analysis

This compound has been reported to form Hofmann type complexes [M (4-pypp) 2 Ni (CN) 4] (M=Ni or Co) and their FT-IR and Raman spectra have been studied .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . Its molecular weight is 230.35 . The storage temperature is room temperature .

Scientific Research Applications

Asymmetric Synthesis of Pyrrolidines and Piperidines

Phenyl stabilized chiral sulfur ylides react with five-membered-ring hemiaminals to give functionalized pyrrolidines with high enantioselectivity. This method can also be adjusted to produce piperidines by treating the intermediate epoxide with TMSOTf, showing the versatility of hemiaminals as substrates in asymmetric synthesis (Kokotos & Aggarwal, 2006).

Enhancements in Antiviral Potency

Modifications of the arylpropylpiperidine side chains in 1,3,4-trisubstituted pyrrolidine CCR5 antagonist have been explored to balance antiviral potency with reasonable pharmacokinetics. This involves employing electron-deficient aromatics and substituting the benzylic methylene with sulfones, gem-difluoromethylenes, and alcohols (Lynch et al., 2003).

Synthesis and Pharmacological Evaluation

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities, demonstrating the potential of these compounds in cardiovascular therapeutics. Their pharmacological effects are attributed to alpha-adrenolytic properties, particularly when the compounds possess a 3-(4-arylpiperazin-1-yl)propyl moiety (Malawska et al., 2002).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using FT-IR, NMR, UV techniques, and quantum chemical methods, which highlight the compound's potential for further pharmaceutical and materials science applications (Devi, Bishnoi & Fatma, 2020).

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis has been applied to create piperidine-containing pyrimidine imines and thiazolidinones, demonstrating significant antibacterial activity. This illustrates the compound's utility in developing new antimicrobial agents and showcases an efficient synthesis method (Merugu, Ramesh & Sreenivasulu, 2010).

Safety and Hazards

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after skin contact, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

Properties

IUPAC Name

4-phenyl-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELGPXSFFNRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11 g KOH were added to a solution of 7.3 g (1 eq) benzyloxycarbonyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine in 100 ml ethanol and the reaction mixture was refluxed for 24 h. The reaction course was monitored by thin-layer chromatography (20% MeOH/CHCl3). Once the conversion was complete, the solvent was distilled off completely and the residue mixed with 100 ml water and extracted 3 times with 100 ml CHCl3. The combined organic phases were dried with Na2SO4. Following removal of the solvent under reduced pressure, 7 g of crude product were obtained in the form of an oil.
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.